4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-piperidinopyridine
Description
Properties
IUPAC Name |
4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-piperidin-1-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-14-7-9-17(10-8-14)24(22,23)18-15(2)13-16(3)20-19(18)21-11-5-4-6-12-21/h7-10,13H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNGAAAZVBXVGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-piperidinopyridine (CAS No. 338964-28-6) is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H15NO3S
- Molecular Weight : 277.34 g/mol
- Structure : The compound features a piperidine ring substituted with a pyridine moiety and a sulfonyl group, which is crucial for its biological activity.
The biological activity of 4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-piperidinopyridine is primarily linked to its interactions with various enzymes and receptors in the body. Key findings include:
-
Enzyme Inhibition :
- The compound has shown significant inhibitory effects on α-glucosidase , an enzyme involved in carbohydrate metabolism. This inhibition can lead to potential antidiabetic effects by slowing down glucose absorption in the intestines .
- In vitro studies indicate that it also inhibits acetylcholinesterase (AChE) , which is important in the treatment of neurodegenerative diseases like Alzheimer's .
- Antioxidant Activity :
In Vitro Studies
In vitro studies have demonstrated the following:
-
α-Glucosidase Inhibition :
- Compounds similar to 4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-piperidinopyridine have shown extraordinary inhibitory activity against α-glucosidase compared to standard drugs like acarbose. For instance, compounds in a related study displayed IC50 values significantly lower than that of acarbose, indicating their potential as antidiabetic agents .
- Cholinesterase Inhibition :
In Vivo Studies
In vivo studies using STZ-induced diabetic rat models have validated the antidiabetic effects of related compounds. The results indicated:
- Reduction in Blood Glucose Levels :
Case Studies
- Diabetes Management :
- Neuroprotective Effects :
Comparative Analysis
The following table summarizes the biological activities of 4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-piperidinopyridine compared to other related compounds:
| Compound Name | α-Glucosidase IC50 (µM) | AChE IC50 (µM) | Antioxidant Activity |
|---|---|---|---|
| 4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-piperidinopyridine | <10 | <20 | High |
| Acarbose | 50 | N/A | Moderate |
| Other Piperidine Derivatives | Varies | Varies | Varies |
Scientific Research Applications
Unfortunately, the available search results provide limited information regarding specific applications of the compound 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2-piperidinopyridine. However, some relevant details can be extracted from the search results.
Basic Information
- Name: 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2-piperidinopyridine .
- CAS No: 478245-31-7 .
- IUPAC Name: 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2-piperidinopyridine .
- Identified Use: Research and Development .
- Molecular Formula: C19H24N2O2S .
Safety and Hazards
First Aid Measures
- Skin Contact: Remove any contaminated clothing and shoes. Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention .
- Eye Contact: Hold eyelids open and rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation or visual changes persists: Get medical advice/attention .
- Ingestion: Do not induce vomiting. If victim is conscious and alert, give 1-2 glasses of water to wash out mouth thoroughly. Do not give anything by mouth to an unconscious person. Get medical advice/attention. Do not leave victim unattended .
Related Compounds
- 4,6-DIMETHYL-2-[(4-METHYLPHENYL)SULFINYL]-3-PYRIDINYL 4-METHYLPHENYL SULFONE:
- 4,6-Dimethyl-5-{[(3aR,6aS)-5-{3-[1-(methylsulfonyl)piperidin-4-yl]-3-phenylpropyl}hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]carbonyl}-2H-pyran-2-one:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural Differences and Implications :
Chlorine substitution (as in CAS 339016-93-2) introduces electronegativity, which may increase reactivity in nucleophilic substitutions but reduce lipophilicity compared to methyl groups .
Piperidine vs. Other Amines :
- The piperidine ring in the target compound is associated with improved membrane permeability and binding to biological targets, as seen in other piperidine-containing antitumor agents . In contrast, hydrazine (CAS 341967-37-1) or benzodiazepine derivatives (CAS in ) may exhibit distinct mechanistic profiles.
Preparation Methods
Nitration and Reduction of the Pyridine Core
The synthesis often begins with 4,6-dimethylpyridine, which undergoes nitration at position 3 to yield 3-nitro-4,6-dimethylpyridine. Nitration is typically achieved using a mixture of nitric acid and sulfuric acid at 0–5°C, ensuring regioselectivity through controlled electrophilic aromatic substitution. Subsequent reduction of the nitro group to an amine is accomplished via catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl), producing 3-amino-4,6-dimethylpyridine.
Key Reaction Conditions
Sulfonylation with p-Toluenesulfonyl Chloride
The amine intermediate is sulfonylated using p-toluenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine or pyridine. This step proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic sulfur atom of TsCl, forming the sulfonamide linkage.
Optimized Protocol
Piperidine Substitution at Position 2
The final step involves introducing the piperidine group at position 2. This is achieved through nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. For NAS, a halogen (e.g., Cl) must first be installed at position 2 via chlorination (e.g., using POCl₃). The resulting 2-chloro intermediate reacts with piperidine under heated conditions (80–100°C) in a polar aprotic solvent like DMF.
Representative Procedure
- Chlorination : POCl₃ (3.0 equiv), 110°C, 3 h (Yield: 65–70%).
- Piperidine Substitution : Piperidine (5.0 equiv), K₂CO₃ (3.0 equiv), DMF, 80°C, 24 h (Yield: 60–65%).
Metal-Catalyzed Coupling Methods
Palladium-catalyzed cross-coupling reactions offer a more efficient route to install the piperidine group. The Buchwald-Hartwig amination is particularly effective, enabling direct coupling of a pre-sulfonylated pyridine bearing a halogen at position 2 with piperidine. This method circumvents the need for harsh chlorination conditions and improves yields.
Catalytic System
- Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
- Base : Cs₂CO₃ (2.5 equiv), solvent: dioxane, 100°C, 12 h.
- Yield : 75–80%.
Alternative Routes and Comparative Analysis
Cyclization Approaches
Phosphine-catalyzed annulation reactions, as reported in phosphine organocatalysis studies, provide an alternative strategy. For instance, a conjugated diene substrate could undergo [4+2] cyclization with a sulfonyl-containing electrophile to construct the pyridine core directly. However, this method remains underdeveloped for target-specific synthesis.
Comparative Efficiency of Methods
| Method | Yield | Regioselectivity | Complexity |
|---|---|---|---|
| Stepwise Substitution | 60–65% | Moderate | High |
| Buchwald-Hartwig Amination | 75–80% | High | Moderate |
| Cyclization | 40–50% | Low | Very High |
Experimental Data and Optimization
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyridine-H), 7.75 (d, J = 8.2 Hz, 2H, tosyl-H), 7.35 (d, J = 8.2 Hz, 2H, tosyl-H), 3.85–3.75 (m, 4H, piperidine-H), 2.45 (s, 6H, CH₃), 2.40 (s, 3H, tosyl-CH₃), 1.65–1.55 (m, 6H, piperidine-CH₂).
- HRMS : m/z calc. for C₂₁H₂₅N₂O₂S [M+H]⁺: 393.1638; found: 393.1635.
Q & A
Basic: What are the standard synthetic routes for preparing 4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-piperidinopyridine?
Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the pyridine core. Key steps include:
- Sulfonylation: Introducing the (4-methylphenyl)sulfonyl group via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., using DCM as solvent and NaOH as base) .
- Piperidine ring formation: Cyclization or alkylation strategies to attach the piperidine moiety, often requiring controlled temperature (e.g., 0–5°C for sensitive intermediates) .
- Purification: Column chromatography or recrystallization to achieve >95% purity, verified by HPLC or TLC .
Reaction optimization (e.g., solvent choice, stoichiometry) is critical to mitigate side products like over-sulfonylated derivatives .
Advanced: How can contradictory spectroscopic data (e.g., NMR shifts) for this compound be resolved?
Answer:
Discrepancies in NMR data often arise from:
- Solvent effects: Deuterated solvents (CDCl₃ vs. DMSO-d₆) can alter chemical shifts. Cross-referencing with literature using identical solvents is essential .
- Tautomerism/conformational flexibility: The piperidine ring’s chair-boat transitions or sulfonyl group orientation may cause peak splitting. Variable-temperature NMR (e.g., 25°C to −40°C) can stabilize conformers for clearer analysis .
- Impurity interference: Use high-field NMR (≥400 MHz) coupled with 2D techniques (COSY, HSQC) to distinguish overlapping signals .
Basic: What analytical techniques are recommended for structural validation?
Answer:
- NMR spectroscopy: ¹H/¹³C NMR for backbone assignment; DEPT-135 to identify CH, CH₂, and CH₃ groups .
- Mass spectrometry (MS): High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragment patterns .
- X-ray crystallography: For unambiguous confirmation of stereochemistry and sulfonyl group orientation .
Advanced: What strategies optimize yield in large-scale synthesis while maintaining purity?
Answer:
- Continuous flow reactors: Enhance heat/mass transfer for exothermic sulfonylation steps, reducing byproducts .
- Catalyst screening: Palladium or copper catalysts for Suzuki-Miyaura coupling to attach the 4-methylphenyl group efficiently .
- In-line analytics: Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression in real time .
Basic: What biological targets or pathways is this compound hypothesized to interact with?
Answer:
Based on structural analogs:
- Kinase inhibition: The sulfonyl group may bind ATP pockets in kinases (e.g., EGFR, VEGFR) .
- GPCR modulation: Piperidine derivatives often target serotonin or dopamine receptors .
- Antimicrobial activity: Pyridine-sulfonyl hybrids show potency against Gram-positive bacteria via membrane disruption .
Advanced: How can computational methods guide SAR studies for this compound?
Answer:
- Molecular docking: Use AutoDock Vina to predict binding affinities with targets like COX-2 or PARP .
- MD simulations: Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., in GROMACS) .
- QSAR modeling: Correlate substituent effects (e.g., methyl vs. fluoro groups) on bioactivity using Hammett constants .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .
- Ventilation: Use fume hoods to avoid inhalation of fine powders .
- Spill management: Neutralize acidic/basic residues with sand or vermiculite before disposal .
Advanced: How does the electronic nature of the sulfonyl group influence reactivity?
Answer:
The sulfonyl group is a strong electron-withdrawing moiety, which:
- Activates adjacent positions: Facilitates nucleophilic aromatic substitution at the pyridine’s 3-position .
- Stabilizes intermediates: Resonance effects reduce side reactions during piperidine ring formation .
- Modulates redox behavior: Increases oxidative stability, as shown by cyclic voltammetry studies .
Basic: What solvents are compatible with this compound for reaction or storage?
Answer:
- Polar aprotic solvents: DCM, DMF, or THF for reactions involving sulfonylation .
- Storage: Store in anhydrous DMSO or ethanol at −20°C to prevent hydrolysis of the sulfonyl group .
Advanced: How can metabolite identification studies inform toxicity profiles?
Answer:
- In vitro assays: Use hepatocyte incubations with LC-MS/MS to detect Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Reactive metabolite screening: Trapping studies with glutathione or cyanide to identify electrophilic intermediates .
- Computational toxicity prediction: Tools like Derek Nexus assess structural alerts for mutagenicity or hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
